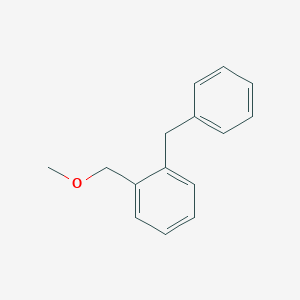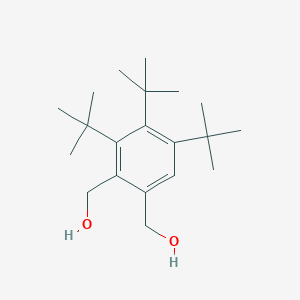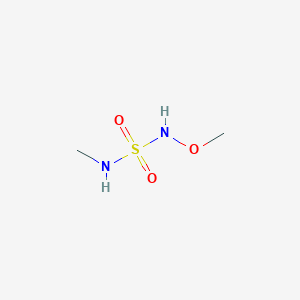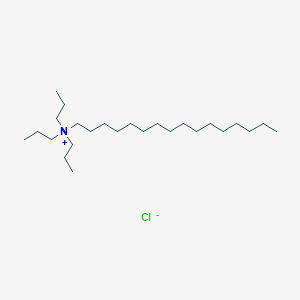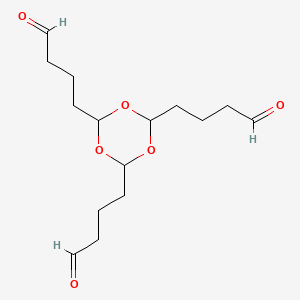![molecular formula C14H26O2Si B14315759 Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- CAS No. 112897-11-7](/img/structure/B14315759.png)
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a silane group bonded to a butoxy group, which in turn is attached to a furan ring. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- typically involves the reaction of a furan derivative with a silane precursor. One common method involves the use of a Grignard reagent derived from 4-(2-furanyl)butyl bromide, which reacts with a silane compound such as tert-butyl(dimethyl)silane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from reaction by-products.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The silane group can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- involves its interaction with molecular targets through its silane and furan functional groups. The silicon atom in the silane group can form strong bonds with oxygen and other electronegative atoms, facilitating the formation of stable complexes. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Silane, (4-bromo-2-furanyl)oxydimethyl-: Contains a bromine atom in place of the butoxy group.
Silane, (4,5-dihydro-2-furanyl)oxydimethyl-: Features a dihydrofuran ring instead of a furan ring.
Uniqueness
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is unique due to the presence of the butoxy group attached to the furan ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
特性
CAS番号 |
112897-11-7 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC名 |
tert-butyl-[4-(furan-2-yl)butoxy]-dimethylsilane |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-12-7-6-9-13-10-8-11-15-13/h8,10-11H,6-7,9,12H2,1-5H3 |
InChIキー |
PDMIQBJEAJZEJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


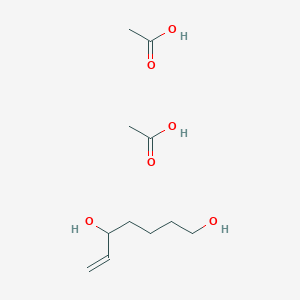
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)


